Ethyl 5-(tert-butyl)-2-methoxybenzoate
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Overview
Description
Ethyl 5-(tert-butyl)-2-methoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ethyl ester group, a tert-butyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-2-methoxybenzoate typically involves the esterification of 5-(tert-butyl)-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(tert-butyl)-2-methoxybenzoic acid.
Reduction: 5-(tert-butyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Ethyl 5-(tert-butyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)-2-methoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The tert-butyl and methoxy groups may influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(tert-butyl)-2-methoxybenzoate
- Ethyl 3-(tert-butyl)-2-methoxybenzoate
- Ethyl 5-(tert-butyl)-3-methoxybenzoate
Uniqueness
Ethyl 5-(tert-butyl)-2-methoxybenzoate is unique due to the specific positioning of the tert-butyl and methoxy groups on the benzene ring. This unique arrangement can lead to distinct chemical properties and reactivity compared to its isomers .
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 5-tert-butyl-2-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-6-17-13(15)11-9-10(14(2,3)4)7-8-12(11)16-5/h7-9H,6H2,1-5H3 |
InChI Key |
QLSJQFAHNIWINI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |
Origin of Product |
United States |
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